(E)-S-(1,2-Dichloroethenyl)-L-cysteine (E)-S-(1,2-Dichloroethenyl)-L-cysteine S-(trans-1,2-dichlorovinyl)-L-cysteine is an S-(1,2-dichlorovinyl)-L-cysteine in which the dichlorovinyl group has trans- (E-) geometry.
Brand Name: Vulcanchem
CAS No.: 13419-46-0
VCID: VC0002595
InChI: InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-
SMILES: C(C(C(=O)O)N)SC(=CCl)Cl
Molecular Formula: C5H7Cl2NO2S
Molecular Weight: 216.08 g/mol

(E)-S-(1,2-Dichloroethenyl)-L-cysteine

CAS No.: 13419-46-0

VCID: VC0002595

Molecular Formula: C5H7Cl2NO2S

Molecular Weight: 216.08 g/mol

* For research use only. Not for human or veterinary use.

(E)-S-(1,2-Dichloroethenyl)-L-cysteine - 13419-46-0

Description

(E)-S-(1,2-Dichloroethenyl)-L-cysteine is an organochlorine compound derived from L-cysteine, where the hydrogen attached to the sulfur atom is replaced by a 1,2-dichloroethenyl group. This compound is also known as S-(1,2-dichlorovinyl)-L-cysteine and has the molecular formula C5H7Cl2NO2S, with a molecular weight of 216.08 g/mol . It is classified as a non-proteinogenic L-alpha-amino acid and a monocarboxylic acid .

Synthesis and Preparation

The synthesis of (E)-S-(1,2-Dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with (E)-1,2-dichloroethene in an aqueous medium with a suitable base to facilitate a nucleophilic substitution reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product. Industrial production may involve large-scale synthesis using similar conditions, optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques.

Biological Activity and Toxicity

Research has shown that (E)-S-(1,2-Dichloroethenyl)-L-cysteine exhibits significant biological activity, particularly in relation to its toxicological effects. Key findings include:

  • Apoptosis Induction: The compound can induce apoptosis in various cell lines in a concentration- and time-dependent manner.

  • Lipid Peroxidation: It is linked to increased lipid peroxidation levels, contributing to cellular damage and apoptosis.

  • Renal Toxicity: In animal models, it causes functional defects in the proximal tubule segments of the kidney, along with biochemical changes such as alterations in amino acid excretion patterns.

Scientific Research Applications

(E)-S-(1,2-Dichloroethenyl)-L-cysteine has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nucleophilic substitution reactions.

  • Biology: The compound is studied for its potential effects on biological systems, including interactions with enzymes and proteins.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for bioactive molecules.

CAS No. 13419-46-0
Product Name (E)-S-(1,2-Dichloroethenyl)-L-cysteine
Molecular Formula C5H7Cl2NO2S
Molecular Weight 216.08 g/mol
IUPAC Name 2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid
Standard InChI InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-
Standard InChIKey PJIHCWJOTSJIPQ-RJRFIUFISA-N
Isomeric SMILES C(C(C(=O)O)N)S/C(=C\Cl)/Cl
SMILES C(C(C(=O)O)N)SC(=CCl)Cl
Canonical SMILES C(C(C(=O)O)N)SC(=CCl)Cl
Reference [1]. Boldenow E, et al. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine but not trichloroacetate inhibits pathogen-stimulated TNF-α in human extraplacental membranes in vitro. Reprod Toxicol. 2015 Apr;52:1-6. [2]. Lash LH, et al. Multigenerational study of chemically induced cytotoxicity and proliferation in cultures of human proximal tubular cells. Int J Mol Sci. 2014 Nov 18;15(11):21348-65. [3]. Yoo HS, et al. Comparative analysis of the relationship between trichloroethylene metabolism and tissue-specific toxicity among inbred mouse strains: kidney effects. J Toxicol Environ Health A. 2015;78(1):32-49.
PubChem Compound 6433574
Last Modified Apr 15 2024

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